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molecular formula C8H11N5O2 B8564964 5-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-dimethyl-4-nitro-1H-pyrazole CAS No. 89239-14-5

5-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-dimethyl-4-nitro-1H-pyrazole

Cat. No. B8564964
M. Wt: 209.21 g/mol
InChI Key: YXHDKOBPOQJSEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04469868

Procedure details

1,3-Dimethyl-4-nitro-5-pyrazolecarboxamide (28 g, 0.15 mol) is added to a solution of 38 g (0.2 mol) of triethyloxonium fluoroborate in 250 ml of methylenedichloride. The mixture is stirred at 20° C. for six hours and evaporated in vacuo. The residue is dissolved in 200 ml of absolute ethanol and 18 g (0.3 mol) of ethylenediamine is added. The yellow solution is stirred overnight at 20° C. and the solvent is evaporated in vacuo. The residue is stirred in 300 ml of 2N hydrochloric acid and filtered from 11.5 g (41%) of recovered starting amide. The filtrate is made basic with sodium carbonate and extracted with methylenedichloride. Evaporation of the methylenedichloride gives 9 g of 2-(1,3-dimethyl-4-nitro-5-pyrazolyl)imidazoline, mp 143°-145° C. from ethyl acetate-pet ether.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7]([NH2:9])=O)=[C:5]([N+:10]([O-:12])=[O:11])[C:4]([CH3:13])=[N:3]1.F[B-](F)(F)F.C([O+](CC)CC)C.[CH2:26](N)[CH2:27][NH2:28]>C(Cl)Cl>[CH3:1][N:2]1[C:6]([C:7]2[NH:28][CH2:27][CH2:26][N:9]=2)=[C:5]([N+:10]([O-:12])=[O:11])[C:4]([CH3:13])=[N:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
CN1N=C(C(=C1C(=O)N)[N+](=O)[O-])C
Name
Quantity
38 g
Type
reactant
Smiles
F[B-](F)(F)F.C(C)[O+](CC)CC
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
18 g
Type
reactant
Smiles
C(CN)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 20° C. for six hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 200 ml of absolute ethanol
STIRRING
Type
STIRRING
Details
The yellow solution is stirred overnight at 20° C.
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated in vacuo
STIRRING
Type
STIRRING
Details
The residue is stirred in 300 ml of 2N hydrochloric acid
FILTRATION
Type
FILTRATION
Details
filtered from 11.5 g (41%)
CUSTOM
Type
CUSTOM
Details
of recovered
EXTRACTION
Type
EXTRACTION
Details
extracted with methylenedichloride
CUSTOM
Type
CUSTOM
Details
Evaporation of the methylenedichloride

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CN1N=C(C(=C1C=1NCCN1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: CALCULATEDPERCENTYIELD 28.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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